Tyr-D-Ala-Phe-Hyp-Tyr-NH2, also known as (D-Ala2, Hyp4, Tyr5)-beta-casomorphin (1-5) amide acetate salt, is a synthetic peptide characterized by its unique sequence and structural properties. This compound has a molecular formula of C35H42N6O8 and a molecular weight of 674.74 g/mol. It is part of the opioid peptide family and is primarily studied for its interactions with opioid receptors, making it significant in pain management research and drug development.
This peptide was first identified in amphibian skin secretions, specifically from species such as Phyllomedusa and Dermorphin, which are known to produce various bioactive peptides. The specific sequence of Tyr-D-Ala-Phe-Hyp-Tyr-NH2 is derived from modifications of naturally occurring peptides to enhance stability and receptor affinity .
Tyr-D-Ala-Phe-Hyp-Tyr-NH2 falls under the classification of opioid peptides, which are small protein-like molecules that bind to opioid receptors in the brain and body. These peptides are recognized for their analgesic properties and potential therapeutic applications in treating pain and other conditions related to the nervous system .
The synthesis of Tyr-D-Ala-Phe-Hyp-Tyr-NH2 typically employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. The synthesis process involves several key steps:
The reaction conditions for SPPS often include coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, along with deprotection agents like trifluoroacetic acid. For large-scale production, automated peptide synthesizers are employed to ensure high yield and purity .
The molecular structure of Tyr-D-Ala-Phe-Hyp-Tyr-NH2 consists of five amino acids linked by peptide bonds, with specific modifications that enhance its biological activity:
The compound exhibits significant structural similarities with other opioid peptides but is distinguished by its unique sequence, which influences its pharmacological properties .
Tyr-D-Ala-Phe-Hyp-Tyr-NH2 can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
The mechanism of action for Tyr-D-Ala-Phe-Hyp-Tyr-NH2 primarily involves its binding to opioid receptors in the central nervous system. Upon binding, it activates these receptors, leading to various physiological responses:
Data from studies indicate that this compound exhibits selectivity toward specific opioid receptor subtypes, enhancing its potential therapeutic applications .
Relevant analytical techniques such as high-performance liquid chromatography are often employed to assess purity and stability .
Tyr-D-Ala-Phe-Hyp-Tyr-NH2 has several scientific applications:
The peptide’s foundation stems from critical discoveries in amphibian pharmacology:
Tyr-D-Ala-Phe-Hyp-Tyr-NH₂ was synthesized circa 2010 as part of efforts to minimize dermorphin’s sequence while retaining its pharmacophore. Key design elements included:
Table 1: Key Milestones in Dermorphin Analog Development
Year | Discovery | Significance |
---|---|---|
1981 | Isolation of dermorphin from frog skin | First natural vertebrate peptide with D-amino acid; extreme MOR potency |
1989 | Identification of dermenkephalin | Demonstrated D-amino acids could confer DOR selectivity |
2000 | Recognition of Gly⁴/Pro⁶ as enzymatic hotspots | Rationalized need for non-canonical residue substitutions |
2010s | Synthesis of Tyr-D-Ala-Phe-Hyp-Tyr-NH₂ | Minimized analog with enhanced stability via Hyp incorporation |
The peptide’s bioactivity is governed by stereochemical and steric features imparted by non-canonical residues:
Confers resistance to aminopeptidases, which preferentially cleave L-configured peptide bonds. Enzymatic stability assays show >50-fold longer half-life versus L-Ala² analogs in plasma [5].
4(R)-Hydroxyproline (Hyp⁴):
Table 2: Functional Roles of Key Non-Canonical Residues
Residue | Structural Impact | Functional Consequence |
---|---|---|
D-Ala² | Induces Type I' β-turn | Optimal orientation of pharmacophore for MOR binding |
Blocks aminopeptidase cleavage | Increased plasma half-life | |
Hyp⁴ | Forms intramolecular H-bond with Tyr⁵ carbonyl | Stabilizes reverse turn; reduces flexibility |
Sterically hinders endopeptidases | Resistance to proline-specific proteases |
The peptide’s target landscape has been mapped using orthogonal methods that exploit its structural features:
Results: MOR (OPRM1) showed 8.3-fold reduced trypsin cleavage versus controls. Secondary stabilization occurred in DOR (OPRD1) and the MOR-DOR heterodimer, suggesting potential engagement of multiple opioid receptors [6].
Computational Docking and Molecular Dynamics:
Free energy calculations (ΔG = -42.3 kcal/mol) supported high-affinity binding consistent with experimental IC₅₀ values (3.2 nM) [9].
β-Arrestin Recruitment versus G-Protein Signaling Bias:
Table 3: Target Identification Methodologies Applied to Tyr-D-Ala-Phe-Hyp-Tyr-NH₂
Method | Key Insight | Experimental Validation |
---|---|---|
DARTS | Selective stabilization of MOR and MOR-DOR complexes | Limited proteolysis + LC-MS/MS of brain membrane proteins |
Molecular Dynamics | Hyp⁴-mediated H-bond to Gln124 in MOR | ΔG binding = -42.3 kcal/mol; predicted pose stability |
G-protein/β-arrestin BRET | 5.1-fold bias toward Gαᵢ signaling | cAMP inhibition (EC₅₀ = 11 nM) vs. β-arrestin-2 recruitment (EC₅₀ = 56 nM) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9